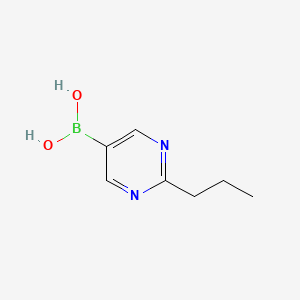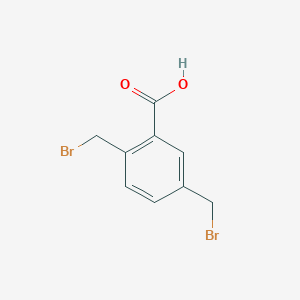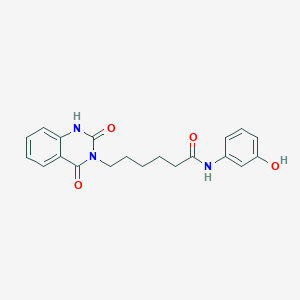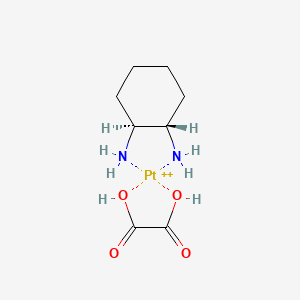
(2-Propylpyrimidin-5-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Propylpyrimidin-5-yl)boronic acid is an organoboron compound with the molecular formula C7H11BN2O2. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions . Boronic acids are characterized by the presence of a boron atom bonded to a carbon atom and two hydroxyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Propylpyrimidin-5-yl)boronic acid typically involves the Miyaura borylation reaction. This process includes the cross-coupling of bis(pinacolato)diboron with an appropriate aryl halide under palladium catalysis . The reaction conditions often involve the use of a base such as potassium acetate and a solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of boronic acids, including this compound, generally follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions: (2-Propylpyrimidin-5-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: Conversion to boronic esters or borates.
Reduction: Formation of boranes.
Substitution: Participation in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMSO.
Major Products:
Oxidation: Boronic esters.
Reduction: Boranes.
Substitution: Biaryl compounds.
Wissenschaftliche Forschungsanwendungen
(2-Propylpyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions for the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of polymers and materials with unique electronic properties.
Wirkmechanismus
The primary mechanism of action for (2-Propylpyrimidin-5-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various biochemical applications, such as enzyme inhibition and molecular recognition . The compound’s boron atom acts as a Lewis acid, facilitating interactions with electron-rich species.
Vergleich Mit ähnlichen Verbindungen
- (2-Methylpyrimidin-5-yl)boronic acid
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
Comparison: (2-Propylpyrimidin-5-yl)boronic acid is unique due to its specific pyrimidine ring structure with a propyl substituent, which imparts distinct electronic and steric properties. This makes it particularly useful in certain Suzuki-Miyaura coupling reactions where other boronic acids might not perform as effectively .
Eigenschaften
Molekularformel |
C7H11BN2O2 |
|---|---|
Molekulargewicht |
165.99 g/mol |
IUPAC-Name |
(2-propylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C7H11BN2O2/c1-2-3-7-9-4-6(5-10-7)8(11)12/h4-5,11-12H,2-3H2,1H3 |
InChI-Schlüssel |
LWCKSXFGBAWJAY-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CN=C(N=C1)CCC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[4-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propanoic acid](/img/structure/B14085575.png)
![9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14085576.png)
![N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B14085578.png)
![1-(3-Ethoxyphenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085588.png)
![(2E)-1-(4-iodophenyl)-2-{[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene}hydrazine](/img/structure/B14085596.png)
![7-Chloro-1-(3-chlorophenyl)-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085602.png)


![3,6-Bis[3,6-bis(3,6-ditert-butylcarbazol-9-yl)carbazol-9-yl]-9-[4-[3,6-bis(3,6-ditert-butylcarbazol-9-yl)carbazol-9-yl]phenyl]carbazole](/img/structure/B14085628.png)
![10-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,7,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B14085632.png)

![1-(3-Fluorophenyl)-2-(2-hydroxy-2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085640.png)
